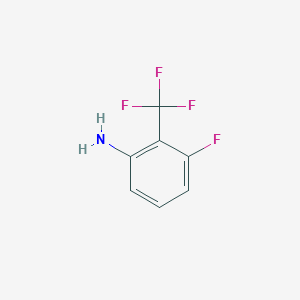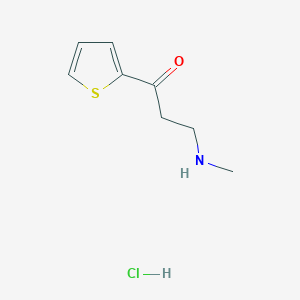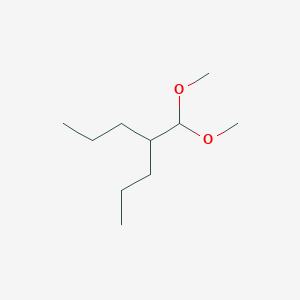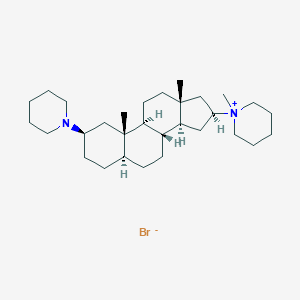
(Dideacetoxy)vecuronium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dideacetoxy)vecuronium is a chemical compound that belongs to the class of non-depolarizing neuromuscular blocking agents. It is also known as decamethonium dibromide or decamethonium bromide. It is used in scientific research to study the mechanism of action of neuromuscular blocking agents and their effects on the body.
Mécanisme D'action
(Dideacetoxy)vecuronium works by blocking the transmission of nerve impulses at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor endplate of the muscle, preventing the action potential from reaching the muscle fiber. This results in muscle relaxation and paralysis.
Effets Biochimiques Et Physiologiques
(Dideacetoxy)vecuronium has several biochemical and physiological effects on the body. It causes muscle relaxation and paralysis, which is useful in surgical procedures that require muscle relaxation. It also affects the cardiovascular system, causing a decrease in blood pressure and heart rate. In addition, it can cause respiratory depression and bronchospasm.
Avantages Et Limitations Des Expériences En Laboratoire
(Dideacetoxy)vecuronium has several advantages for lab experiments. It is a potent neuromuscular blocking agent, which makes it useful for studying the mechanism of action of these agents. It is also easy to synthesize and purify, which makes it readily available for research. However, it has several limitations. It can be toxic at high doses, which limits its use in animal studies. In addition, it has a short duration of action, which makes it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for the use of (Dideacetoxy)vecuronium in scientific research. One direction is to investigate its potential therapeutic uses in neuromuscular disorders. Another direction is to develop new drugs that are more potent and have longer durations of action. Additionally, researchers can study the effects of (Dideacetoxy)vecuronium on different types of muscle fibers and on different animal models to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of (Dideacetoxy)vecuronium involves the reaction of decamethonium chloride with sodium acetate in the presence of acetic anhydride. The reaction results in the removal of two acetyl groups from decamethonium chloride, producing (Dideacetoxy)vecuronium. The compound is then purified through recrystallization.
Applications De Recherche Scientifique
(Dideacetoxy)vecuronium is used in scientific research to study the mechanism of action of neuromuscular blocking agents. It is also used to investigate the effects of these agents on the body, including their biochemical and physiological effects. Researchers use (Dideacetoxy)vecuronium to develop new drugs that can be used to treat neuromuscular disorders.
Propriétés
Numéro CAS |
115952-48-2 |
|---|---|
Nom du produit |
(Dideacetoxy)vecuronium |
Formule moléculaire |
C30H53BrN2 |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
1-[(2R,5S,8S,9S,10S,13R,14S,16S)-10,13-dimethyl-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-methylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C30H53N2.BrH/c1-29-15-14-27-26(28(29)20-25(22-29)32(3)18-8-5-9-19-32)13-11-23-10-12-24(21-30(23,27)2)31-16-6-4-7-17-31;/h23-28H,4-22H2,1-3H3;1H/q+1;/p-1/t23-,24-,25+,26-,27+,28+,29-,30+;/m1./s1 |
Clé InChI |
AQMVPBLWUQDAHJ-LPSBBQSESA-M |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H](CC5)N6CCCCC6)C.[Br-] |
SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
SMILES canonique |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
Synonymes |
(dideacetoxy)vecuronium (didesacetoxy)vecuronium 3,17-bisdesacetoxy vecuronium bis(desacetoxy)vecuronium ORG 8764 ORG-8764 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




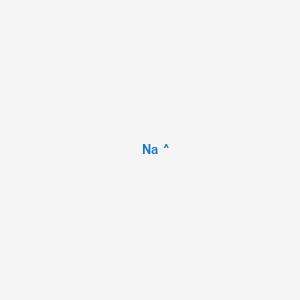
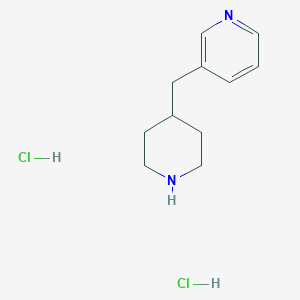
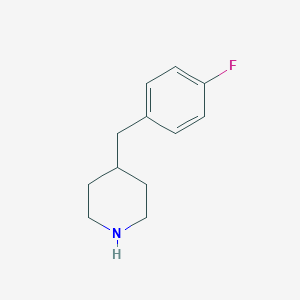
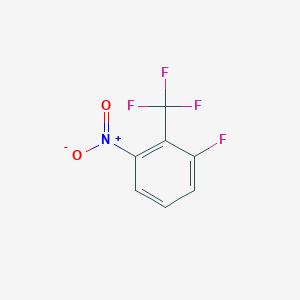
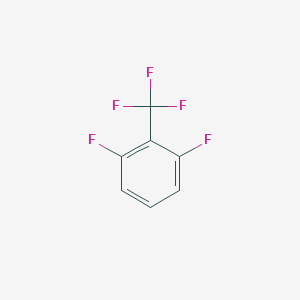
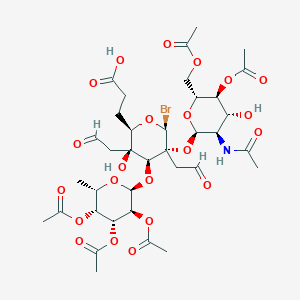
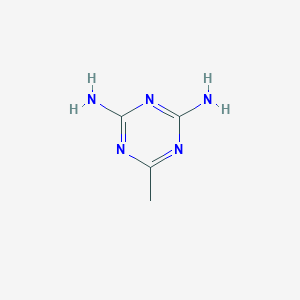
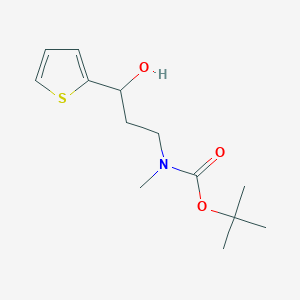
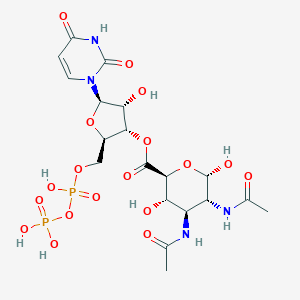
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
